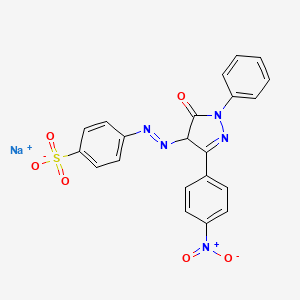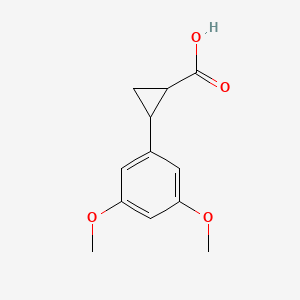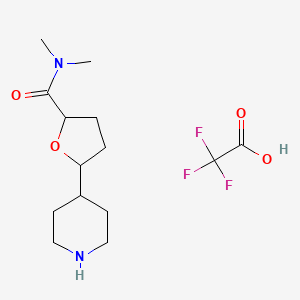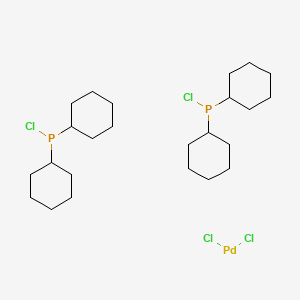
sodium (E)-4-((3-(4-nitrophenyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (E)-4-((3-(4-nitrophenyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is notable for its intricate structure, which includes a pyrazole ring, a nitrophenyl group, and a benzenesulfonate moiety. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium (E)-4-((3-(4-nitrophenyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonate typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Diazotization: The pyrazole derivative is then diazotized using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is coupled with a benzenesulfonate derivative to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale reactions with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium dithionite or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonate derivatives.
Scientific Research Applications
Sodium (E)-4-((3-(4-nitrophenyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can participate in electron transfer reactions, making the compound useful in redox chemistry. Additionally, the sulfonate group enhances the solubility of the compound in water, facilitating its use in aqueous environments.
Comparison with Similar Compounds
- Sodium (E)-4-((3-(4-nitrophenyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonate
- This compound
Uniqueness: This compound is unique due to its combination of a pyrazole ring, a nitrophenyl group, and a benzenesulfonate moiety. This structure imparts specific chemical properties, such as high stability and solubility, which are not commonly found in other azo dyes. The presence of the nitrophenyl group also allows for additional chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H14N5NaO6S |
|---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
sodium;4-[[3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C21H15N5O6S.Na/c27-21-20(23-22-15-8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-7-14)26(28)29)24-25(21)16-4-2-1-3-5-16;/h1-13,20H,(H,30,31,32);/q;+1/p-1 |
InChI Key |
UGCJGIIIVDWGCA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Trifluoromethoxy)hexafluoropropoxy]tetrafluoropropanoic acid](/img/structure/B12305873.png)
![4-Tert-butyl-2-[1-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12305880.png)
![1-benzyl-3-[2-[bis(2-methylphenyl)phosphanylamino]cyclohexyl]urea](/img/structure/B12305886.png)
![(3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid](/img/structure/B12305894.png)
![3-bromo-N-methyl-N-[(1S)-1-(naphthalen-2-yl)ethyl]pyridin-2-amine](/img/structure/B12305895.png)

![5-cyclopropyl-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis](/img/structure/B12305907.png)


![2-([1,1'-Biphenyl]-4-yl)propan-2-amine](/img/structure/B12305912.png)
![(2S)-2-{[1-(4-Methoxybenzenesulfonyl)piperidin-4-YL]formamido}-4-methylpentanoic acid](/img/structure/B12305915.png)

![(R)-N-((S)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12305927.png)
![[cis-6-Methyl-2-morpholinyl]methanol hydrochloride](/img/structure/B12305962.png)
